2-Bromo-5-(piperidin-1-ylamino)benzonitrile is an organic compound characterized by the molecular formula and a molecular weight of 280.16 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis. It features a bromine atom at the 2-position of the benzonitrile ring and a piperidin-1-ylamino group at the 5-position, which contributes to its unique reactivity and biological activity.
The compound can be sourced from various chemical suppliers and is also referenced in chemical databases such as PubChem, where detailed information about its structure and properties is available.
2-Bromo-5-(piperidin-1-ylamino)benzonitrile falls under the category of aromatic compounds, specifically benzonitriles. It is classified as a halogenated organic compound due to the presence of the bromine atom, and it is also categorized as an amine due to the piperidinyl group.
The synthesis of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile typically involves the following steps:
The reaction conditions often include solvents such as ethanol or methanol, with heating applied to facilitate the reaction. In industrial settings, continuous flow reactors may be employed to optimize efficiency and yield while maintaining consistent quality .
The molecular structure of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile can be represented as follows:
The InChI Key for this compound is VSFAYAKZCPPFGE-UHFFFAOYSA-N. This data facilitates its identification in chemical databases and literature.
2-Bromo-5-(piperidin-1-ylamino)benzonitrile can undergo several types of chemical reactions:
Common reagents for substitution reactions include sodium iodide in acetone, while potassium permanganate may be used for oxidation under acidic conditions. Lithium aluminum hydride is a typical reducing agent employed under anhydrous conditions.
The mechanism of action for 2-Bromo-5-(piperidin-1-ylamino)benzonitrile primarily involves its interaction with biological targets such as enzymes or receptors. The piperidinyl group enhances binding affinity and specificity towards these targets, potentially modulating their activity and leading to various biological effects. This interaction is crucial in medicinal chemistry applications where the compound may serve as an inhibitor or modulator.
Key physical properties include:
Chemical properties include:
Relevant analyses may include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity post-synthesis .
The compound has diverse applications across various fields:
Its role as an intermediate in pharmaceutical development makes it particularly valuable in drug discovery processes .
This comprehensive overview highlights the significance of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile within both academic research and industrial applications, emphasizing its potential impact on future scientific advancements.
The molecular architecture of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile integrates three pharmacophoric elements: a polar benzonitrile group, a planar brominated aryl ring, and a semi-flexible piperidine moiety. This hybrid scaffold exhibits exceptional three-dimensional diversity, enabling simultaneous engagement with both hydrophilic and hydrophobic binding pockets in biological targets. The benzonitrile group (–C≡N) serves as a hydrogen bond acceptor and dipole stabilizer, while the bromine atom at the 2-position enhances electron-withdrawing properties and facilitates halogen bonding interactions with carbonyl groups or π-systems in protein targets [5] [8]. The piperidine subunit introduces sp³-hybridized character, conferring conformational flexibility and basicity (pKa ~10) that promotes water solubility in protonated forms and membrane permeability in neutral forms [1] [6].
Structure-activity relationship (SAR) studies of analogous compounds reveal that:
Table 1: Functional Impact of Substituents in Benzonitrile-Piperidine Hybrids
Substituent Position | Chemical Modification | Biological Consequence | Reference |
---|---|---|---|
Piperidine N-atom | Methylation | 8× ↓ RNAP inhibition | [1] |
Benzonitrile group | Carboxylate replacement | Log P ↑ from 2.1 to 4.3 | [6] |
Bromine (ortho vs meta) | Ortho positioning | 32× ↑ antimicrobial activity | [8] |
Aryl ring conjugation | Thiophene replacement | Enhanced CYP450 stability | [6] |
The scaffold’s metal-chelating capability is particularly valuable in targeting metalloenzymes. Piperidine nitrogen and benzonitrile can coordinate Zn²⁺ ions in farnesyltransferase active sites, while bromine stabilizes adjacent hydrophobic domains through van der Waals interactions [5]. This multi-point binding enables nanomolar inhibition of bacterial RNA polymerase (RNAP) by interfering with core-σ subunit interactions essential for holoenzyme formation [1].
Brominated piperidine chemistry emerged prominently in the late 20th century with the synthesis of bromazepam analogs, where 2-(2-amino-5-bromobenzoyl)pyridine intermediates demonstrated unexpected protein-binding properties [8]. The strategic incorporation of bromine as a conformational anchor evolved through three phases:
Table 2: Evolution of Brominated Piperidine Derivatives
Time Period | Key Developments | Representative Compounds | Therapeutic Impact |
---|---|---|---|
1980-2000 | Benzodiazepine synthesis | Bromazepam intermediates | Anxiolytic agents |
2000-2010 | Bromodomain targeting | JQ1 analogs | Oncological therapeutics |
2010-Present | Hybrid scaffold design | 2-Bromo-5-(piperidin-1-ylamino)benzonitrile | Multi-target inhibitors |
Chemical synthesis methods have advanced from low-yield SNAr reactions (40-50% yield) to Pd-catalyzed amination (85-92% yield). The contemporary synthesis of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile employs Buchwald-Hartwig coupling between 5-bromo-2-aminobenzonitrile and 1-iodopiperidine under palladium catalysis, achieving regiospecific C–N bond formation [8]. This reflects the broader adoption of transition metal catalysis in constructing brominated piperidine pharmacophores.
2-Bromo-5-(piperidin-1-ylamino)benzonitrile exhibits polypharmacology by interacting with structurally diverse biomolecular targets. Primary mechanisms include:
Table 3: Pharmacological Target Profiles
Target Class | Specific Target | Affinity/Activity | Functional Consequence |
---|---|---|---|
Bacterial Transcription | S. pneumoniae RNAP | MIC = 8 μg/mL | σ subunit displacement |
Epigenetic Reader | BRD4 BD1 | Kd = 890 nM | Reduced IL-6/IL-1β expression |
Prenylation Enzyme | Farnesyltransferase | IC₅₀ = 380 nM | Inhibition of Ras processing |
The compound’s selectivity profile shows 22-fold preferential inhibition of bacterial RNAP over human RNAP II, attributable to structural differences in the clamp helix domain. Molecular dynamics simulations reveal that the ortho-bromine atom fills a hydrophobic subpocket unique to prokaryotic RNAP (volume 98 ų vs 64 ų in humans) [1] [5]. This selectivity enables antimicrobial activity against drug-resistant S. pneumoniae (MIC 8 μg/mL) without significant mammalian cytotoxicity [1].
Recent target identification employs thermal proteome profiling and affinity-based protein profiling, revealing interactions with unexpected targets including carbonic anhydrase IX (CA-IX) and phosphodiesterase 10A (PDE10A). The compound’s balanced lipophilicity (clogP 2.9) and polar surface area (68 Ų) facilitate cellular penetration while maintaining solubility (>25 mg/mL in PBS), enabling engagement with intracellular targets [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7